4-tert-Butyl-2-methylthiazole

Descripción general

Descripción

4-tert-Butyl-2-methylthiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. While the specific compound 4-tert-Butyl-2-methylthiazole is not directly mentioned in the provided papers, the related research involves various substituted thiazoles and their derivatives, which are of interest due to their diverse biological activities and potential applications in material science.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of amino-thiazoles with other chemical entities. For example, a series of Schiff bases including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles were synthesized by reacting aromatic aldehydes with corresponding 2-aminothiazoles . Another study reported the synthesis of a bulky monomer containing the 4-tert-butyl group, which was used to prepare aromatic poly(bisbenzothiazole)s . These examples demonstrate the versatility of thiazole chemistry and the potential for synthesizing a wide range of substituted thiazoles, including 4-tert-Butyl-2-methylthiazole, by employing similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined using X-ray crystallography, revealing an orthorhombic space group and specific molecular dimensions . Similarly, the crystal structure of another thiazole derivative was elucidated, showing a monoclinic system and the presence of intermolecular hydrogen bonds . These studies highlight the importance of structural analysis in understanding the properties and potential applications of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which can be utilized to modify their structure and properties. For instance, the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole led to the selective synthesis of a tert-butyl-substituted product . Another study described the synthesis and reduction of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides, showcasing the reactivity of thiazole derivatives under different conditions . These reactions are indicative of the potential transformations that 4-tert-Butyl-2-methylthiazole could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the synthesized poly(bisbenzothiazole)s exhibited good solubility and thermal stability, with decomposition temperatures ranging from 495–534°C in nitrogen . The UV absorption spectra and fluorescence emission peaks of these polymers were also characterized . Another study reported the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols, which were described as odorless, insoluble in water, and soluble in organic solvents . These properties are crucial for the practical application of thiazole derivatives, including 4-tert-Butyl-2-methylthiazole.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of 2-Alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides : This research presents a novel approach to synthesize compounds by reacting 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines, leading to various derivatives including 4-tert-butyl variants. This process offers potential in the development of new chemical entities (Zelenov et al., 2014).

Tert-Butylation of Heterocycles : A study focused on the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole, yielding 1-tert-butyl-4-nitro-1,2,3-triazole, demonstrates the chemical modification of triazoles, which is a significant process in organic synthesis (Filippova et al., 2012).

Biomedical Applications

- Antitumor Activity of Thiazole Derivatives : A study on 4-tert-butyl-5-benzyl-2-benzyliminothiazoles revealed their potent cytotoxicity against human cervix cancer cell lines. This indicates the potential of 4-tert-butyl-2-methylthiazole derivatives in cancer research and treatment (Ye et al., 2014).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been found to significantly inhibit corrosion of mild steel in acidic media. This suggests that 4-tert-butyl-2-methylthiazole derivatives could be effective in corrosion prevention (Lagrenée et al., 2002).

Antimicrobial Activity

- Antimicrobial Properties : Compounds derived from tert-butyl carbazate, including 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles from tert-Butyl Carbazate, have shown antimicrobial activity. This indicates the utility of 4-tert-butyl-2-methylthiazole in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Pharmacological Research

- Muscarinic Receptor Antagonism : Research into tetrahydro-[1H]-2-benzazepin-4-ones, derived from 4-tert-butyl-2-methylthiazole, revealed their potential as muscarinic (M3) receptor antagonists. This highlights their significance in pharmacological research (Bradshaw et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

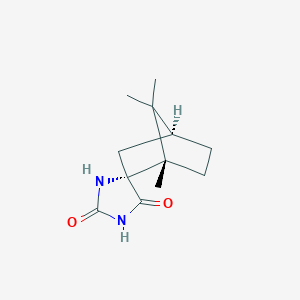

4-tert-butyl-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6-9-7(5-10-6)8(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLQWPDUYYFCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370884 | |

| Record name | 4-tert-Butyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-2-methylthiazole | |

CAS RN |

15679-11-5 | |

| Record name | 4-tert-Butyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)